![molecular formula C8H3BrF3NS2 B596295 4-Bromo-6-(trifluoromethyl)benzo[d]thiazole-2-thiol CAS No. 1215205-88-1](/img/structure/B596295.png)

4-Bromo-6-(trifluoromethyl)benzo[d]thiazole-2-thiol

Übersicht

Beschreibung

“4-Bromo-6-(trifluoromethyl)benzo[d]thiazole-2-thiol” is a chemical compound with the molecular formula C8H3BrF3NS2 . It is a unique chemical that is not intended for human or veterinary use but for research purposes.

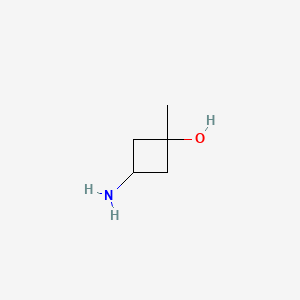

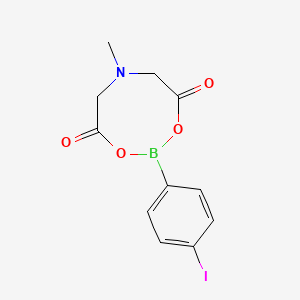

Molecular Structure Analysis

The molecular structure of “4-Bromo-6-(trifluoromethyl)benzo[d]thiazole-2-thiol” consists of a benzothiazole ring substituted with a bromine atom, a trifluoromethyl group, and a thiol group . The exact structure can be determined using techniques such as NMR spectroscopy .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Bromo-6-(trifluoromethyl)benzo[d]thiazole-2-thiol” include a density of 1.9±0.1 g/cm3, a boiling point of 326.5±52.0 °C at 760 mmHg, and a flash point of 151.3±30.7 °C . It has a molar refractivity of 63.6±0.3 cm3 and a polar surface area of 89 Å2 .Wissenschaftliche Forschungsanwendungen

Application 1: Quorum Sensing Inhibitors

- Summary of the Application : Benzo[d]thiazole-2-thiol compounds are being studied as potential quorum sensing inhibitors. Quorum sensing is a method of bacterial cell-cell communication that allows bacteria to respond to external factors and coordinate behaviors such as biofilm formation and virulence production .

- Methods of Application : A library of fifteen benzo[d]thiazole/quinoline-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl compounds was designed, synthesized, and evaluated. The compounds were tested for their growth inhibitory activities at high concentrations up to 1000 μg mL −1 toward Pseudomonas aeruginosa .

- Results or Outcomes : Three compounds showed promising quorum-sensing inhibitors with IC 50 of 115.2 μg mL −1, 182.2 μg mL −1 and 45.5 μg mL −1, respectively .

Application 2: Synthesis of 2-Arylbenzothiazole

- Summary of the Application : The 2nd position of benzothiazole is the most active site from a synthetic and medicinal point of view. Changes in the functional group at the 2nd position induce a significant change in the biological activity of compounds . 2-Arylbenzothiazole is a prominent scaffold in pharmaceutical chemistry .

- Methods of Application : A novel strategy was devised for the synthesis of 2-arylbenzothiazole using 4-bromo-2-iodobenzothiazole via selective Suzuki–Miyaura cross-coupling reaction . This synthetic strategy gave rapid access to various benzothiazole derivatives with tunable photophysical properties .

- Results or Outcomes : Numerous biologically potent molecules containing 2-substituted benzothiazole scaffolds have enormous biological applications , including anti-bacterial , anti-fungal , anti-oxidant , anti-microbial , anti-proliferative , anti-convulsant , falcipain inhibitors , anti-HIV , anti-parkinson , anti-diabetic , anti-leishmanial , angiogenesis inhibitors , anti-malarial , hypoglycemic activity , anti-inflammatory , endothelial lipase inhibitors , antiepileptic drugs , etc. They are also used as electrophosphorescent emitter in OLEDs .

Application 3: Anti-Biofilm Formation

- Summary of the Application : Benzo[d]thiazole-2-thiol compounds are being studied for their potential to inhibit biofilm formation. Biofilms are communities of microorganisms that attach to surfaces and are embedded in a matrix of extracellular polymeric substances. They are involved in a wide variety of microbial infections .

- Methods of Application : A library of fifteen benzo[d]thiazole/quinoline-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl compounds was designed, synthesized, and evaluated. The compounds were tested for their anti-biofilm formation activities toward Pseudomonas aeruginosa .

- Results or Outcomes : One of the compounds showed moderate anti-biofilm formation of Pseudomonas aeruginosa .

Safety And Hazards

Zukünftige Richtungen

The study of “4-Bromo-6-(trifluoromethyl)benzo[d]thiazole-2-thiol” and similar compounds is an emerging field, particularly in the context of developing new drugs for antimicrobial treatments . These compounds could potentially be used to inhibit quorum sensing in bacteria, thereby preventing the formation of biofilms, reducing the production of toxins, and discouraging bacteria from developing future resistance .

Eigenschaften

IUPAC Name |

4-bromo-6-(trifluoromethyl)-3H-1,3-benzothiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF3NS2/c9-4-1-3(8(10,11)12)2-5-6(4)13-7(14)15-5/h1-2H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAIZUSNDTLOTKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1SC(=S)N2)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF3NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10681980 | |

| Record name | 4-Bromo-6-(trifluoromethyl)-1,3-benzothiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-6-(trifluoromethyl)benzo[d]thiazole-2-thiol | |

CAS RN |

1215205-88-1 | |

| Record name | 4-Bromo-6-(trifluoromethyl)-2(3H)-benzothiazolethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1215205-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-6-(trifluoromethyl)-1,3-benzothiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3,3'-Bipyridine]-5,5'-dicarbonitrile](/img/structure/B596214.png)

![4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B596216.png)

![5-Bromo-2-(4-fluorophenyl)furo[2,3-b]pyridine](/img/structure/B596219.png)

![[4-(4-Chlorophenyl)cyclohexyl]methanol](/img/structure/B596231.png)

![N-[(Piperidin-4-yl)methyl]cyclopropanamine](/img/structure/B596235.png)